molecular formula C5H6Na2O5 B13852130 (2R)-2-Hydroxypentanedioic Acid Disodium Salt-13C5; (R)-2-Hydroxyglutaric Acid Disodium Salt-13C5; (R)-a-Hydroxyglutaric Acid Disodium Salt-13C5; D-2-Hydroxyglutaric Acid Disodium Salt-13C5

(2R)-2-Hydroxypentanedioic Acid Disodium Salt-13C5; (R)-2-Hydroxyglutaric Acid Disodium Salt-13C5; (R)-a-Hydroxyglutaric Acid Disodium Salt-13C5; D-2-Hydroxyglutaric Acid Disodium Salt-13C5

Cat. No.: B13852130
M. Wt: 197.04 g/mol
InChI Key: DZHFTEDSQFPDPP-JVBXKYRZSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 is a chemical compound that is a labeled version of (2R)-2-Hydroxyglutaric Acid, where the carbon atoms are replaced with the isotope Carbon-13. This compound is often used in scientific research to study metabolic pathways and enzyme activities due to its isotopic labeling, which allows for precise tracking in biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 typically involves the isotopic labeling of the precursor compounds. The process begins with the synthesis of (2R)-2-Hydroxyglutaric Acid, followed by the introduction of Carbon-13 isotopes. This can be achieved through various chemical reactions, including the use of labeled precursors in the synthetic pathway.

Industrial Production Methods

Industrial production of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 involves large-scale synthesis using isotopically labeled starting materials. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications for research applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-oxoglutarate.

    Reduction: It can be reduced to form 2-hydroxyglutarate.

    Substitution: Various substitution reactions can occur, particularly at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product, but typically involve the use of catalysts and specific reaction conditions to facilitate the substitution.

Major Products

The major products formed from these reactions include 2-oxoglutarate, 2-hydroxyglutarate, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking in metabolic studies. Some key applications include:

    Chemistry: Used to study reaction mechanisms and pathways involving 2-hydroxyglutaric acid.

    Biology: Employed in metabolic studies to trace the fate of 2-hydroxyglutaric acid in biological systems.

    Medicine: Used in research on metabolic disorders and diseases involving 2-hydroxyglutaric acid metabolism.

    Industry: Applied in the development of diagnostic tools and assays for detecting metabolic abnormalities.

Mechanism of Action

The mechanism of action of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 involves its participation in metabolic pathways where it acts as a substrate or inhibitor for specific enzymes. The isotopic labeling allows researchers to track its interactions and transformations within these pathways, providing insights into the molecular targets and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Hydroxyglutaric Acid: The non-labeled version of the compound.

    2-Oxoglutarate: A closely related compound involved in similar metabolic pathways.

    2-Hydroxyglutarate: Another related compound with similar chemical properties.

Uniqueness

The uniqueness of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 lies in its isotopic labeling, which allows for precise tracking and analysis in scientific research. This makes it a valuable tool for studying metabolic pathways and enzyme activities, providing insights that are not possible with non-labeled compounds.

Properties

Molecular Formula

C5H6Na2O5

Molecular Weight

197.04 g/mol

IUPAC Name

disodium;(2R)-2-hydroxy(1,2,3,4,5-13C5)pentanedioate

InChI

InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1;;

InChI Key

DZHFTEDSQFPDPP-JVBXKYRZSA-L

Isomeric SMILES

[13CH2]([13CH2][13C](=O)[O-])[13C@H]([13C](=O)[O-])O.[Na+].[Na+]

Canonical SMILES

C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.